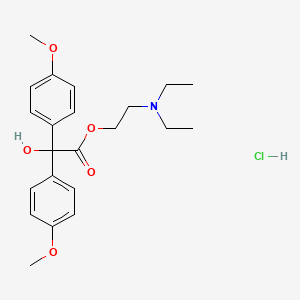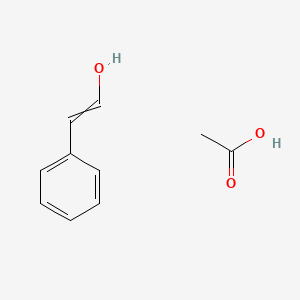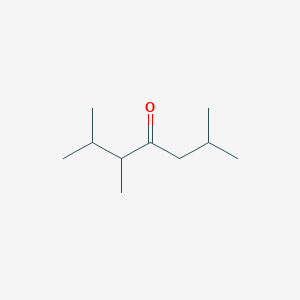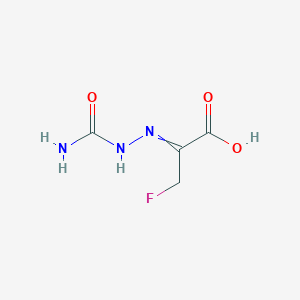
2-(Carbamoylhydrazinylidene)-3-fluoropropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Carbamoylhydrazinylidene)-3-fluoropropanoic acid is an organic compound that features a unique combination of functional groups, including a carbamoylhydrazine moiety and a fluorinated propanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carbamoylhydrazinylidene)-3-fluoropropanoic acid typically involves the reaction of 3-fluoropropanoic acid with carbamoylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the formation of the desired product. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications.
化学反应分析
Types of Reactions
2-(Carbamoylhydrazinylidene)-3-fluoropropanoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The fluorine atom in the propanoic acid backbone can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
科学研究应用
2-(Carbamoylhydrazinylidene)-3-fluoropropanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique functional groups.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
作用机制
The mechanism of action of 2-(Carbamoylhydrazinylidene)-3-fluoropropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The carbamoylhydrazine moiety can form hydrogen bonds and other interactions with active sites, while the fluorinated propanoic acid backbone may enhance binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-(Carbamoylhydrazinylidene)-3-chloropropanoic acid
- 2-(Carbamoylhydrazinylidene)-3-bromopropanoic acid
- 2-(Carbamoylhydrazinylidene)-3-iodopropanoic acid
Uniqueness
2-(Carbamoylhydrazinylidene)-3-fluoropropanoic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine atoms can enhance the stability, lipophilicity, and bioavailability of the compound, making it particularly valuable in medicinal chemistry and drug design.
属性
CAS 编号 |
401-48-9 |
|---|---|
分子式 |
C4H6FN3O3 |
分子量 |
163.11 g/mol |
IUPAC 名称 |
2-(carbamoylhydrazinylidene)-3-fluoropropanoic acid |
InChI |
InChI=1S/C4H6FN3O3/c5-1-2(3(9)10)7-8-4(6)11/h1H2,(H,9,10)(H3,6,8,11) |
InChI 键 |
OZFWGLKSYBUKQQ-UHFFFAOYSA-N |
规范 SMILES |
C(C(=NNC(=O)N)C(=O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


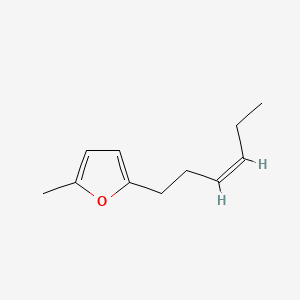
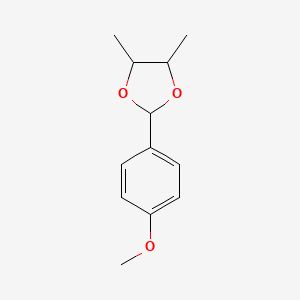
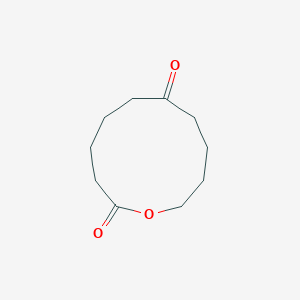
![n-[4-(Diphenylmethyl)-2-methylphenyl]acetamide](/img/structure/B14743490.png)
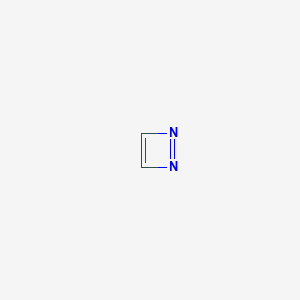
![4-[4-(5-Ethoxy-5-oxopentyl)phenyl]-4-oxobutanoic acid](/img/structure/B14743502.png)
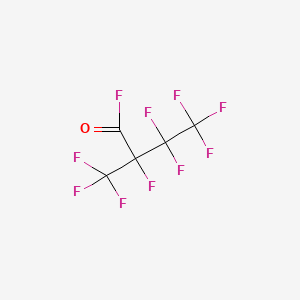
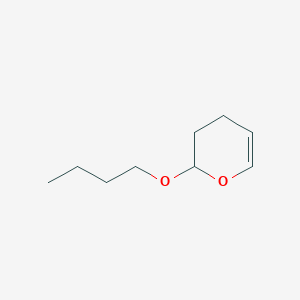
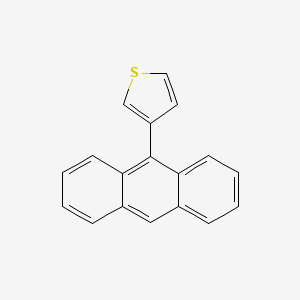
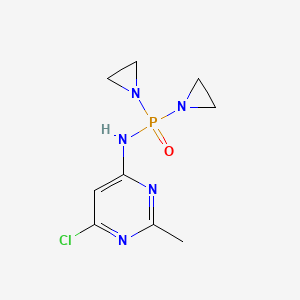
![Diethyl 2,2-bis[2-(2-nitrophenyl)ethyl]propanedioate](/img/structure/B14743527.png)
